molecular formula C14H13ClN2O2 B5728180 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline

3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B5728180
M. Wt: 276.72 g/mol
InChI Key: KJPPIIAAASEFKA-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13ClN2O2. It is a derivative of aniline, featuring a chloro and methyl group on the benzene ring, and a nitrophenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline typically involves the reaction of 3-chloro-2-methylaniline with 3-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and nitrophenylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPPIIAAASEFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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